molecular formula C7H7LiO2S B14288606 Lithium, [(phenylsulfonyl)methyl]- CAS No. 116511-95-6

Lithium, [(phenylsulfonyl)methyl]-

Cat. No.: B14288606
CAS No.: 116511-95-6
M. Wt: 162.2 g/mol
InChI Key: OLSLOTTYTQSXJD-UHFFFAOYSA-N
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Description

Lithium, [(phenylsulfonyl)methyl]- is an organometallic compound characterized by a lithium atom bonded to a methyl group substituted with a phenylsulfonyl moiety. This structure confers unique reactivity, particularly in nucleophilic and electron-transfer reactions. The phenylsulfonyl group enhances stability by delocalizing electron density through resonance, making the compound useful in synthetic organic chemistry and coordination chemistry . Its synthesis typically involves the reaction of phenylsulfonylmethane with lithium bases, though detailed protocols remain scarce in open literature.

Properties

IUPAC Name

lithium;methanidylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.Li/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSLOTTYTQSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH2-]S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456501
Record name Lithium, [(phenylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116511-95-6
Record name Lithium, [(phenylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, [(phenylsulfonyl)methyl]- can be synthesized through the reaction of [(phenylsulfonyl)methyl] chloride with lithium metal in anhydrous conditions. The reaction typically occurs in a non-polar solvent such as hexane or pentane to prevent the lithium from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of lithium, [(phenylsulfonyl)methyl]- often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully controlled to avoid the formation of by-products and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium, [(phenylsulfonyl)methyl]- undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium, [(phenylsulfonyl)methyl]- is widely used in scientific research due to its ability to form stable carbon-lithium bonds. Its applications include:

Mechanism of Action

The mechanism of action of lithium, [(phenylsulfonyl)methyl]- involves the formation of a carbanion intermediate, which acts as a nucleophile in various reactions. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it highly reactive and versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Diphenylcarbamodithioate Ligand [L]

Sodium diphenylcarbamodithioate (Na[L]) shares structural similarities with Lithium, [(phenylsulfonyl)methyl]- due to the presence of sulfur-containing aromatic ligands. However, key differences include:

  • Metal Center : Lithium’s smaller ionic radius (0.76 Å) vs. sodium (1.02 Å) results in higher charge density, increasing reactivity in cross-coupling reactions.
  • Ligand Effects : The phenylsulfonyl group in Lithium, [(phenylsulfonyl)methyl]- is electron-withdrawing, whereas the carbamodithioate ligand in Na[L] is electron-donating, altering redox behavior .
  • Coordination Chemistry : Na[L] forms stable complexes with transition metals like cobalt and nickel, while Lithium, [(phenylsulfonyl)methyl]- is primarily used as a transient nucleophile in organic synthesis .
Table 1: Comparative Properties
Property Lithium, [(phenylsulfonyl)methyl]- Sodium Diphenylcarbamodithioate [L]
Ionic Radius (Å) 0.76 1.02
Primary Reactivity Nucleophilic substitution Metal coordination
Electron Effect of Ligand Electron-withdrawing Electron-donating
Stability in Air Pyrophoric Air-stable

Transition Metal Analogues (Co, Ni Complexes)

Studies on cobalt and nickel complexes of Na[L] reveal distinct behavior compared to lithium derivatives:

  • Redox Activity : Cobalt-Na[L] complexes exhibit reversible redox transitions, whereas Lithium, [(phenylsulfonyl)methyl]- acts as a one-electron reductant in stoichiometric reactions .

Research Findings and Limitations

  • Synthetic Utility : The lithium compound’s reactivity is underutilized in industrial processes compared to sodium analogues, likely due to handling challenges and cost.

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